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Compound of Interest

Compound Name: Cyclohexyl hexanoate

Cat. No.: B1596534

This technical guide provides a comprehensive overview of the spectroscopic data for
cyclohexyl hexanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical
technique, and all quantitative data is summarized in structured tables for clarity and ease of
comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cyclohexyl hexanoate
(C12H2202).

1H NMR Data

Table 1: *H NMR Chemical Shifts for Cyclohexyl Hexanoate
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Protons Chemical Shift (8) ppm Multiplicity

Terminal Methyl (-CHs) 0.84 - 0.92 Triplet

Methylene Chain (-(CH2)n-) 1.22-1.42 Multiplet
-Methylene to Carbonyl (-

g Y Y 1.56 - 1.68 Multiplet

CH2-CH2-COOR)

o-Methylene to Carbonyl (- ]

2.29-2.30 Triplet

CH2-COOR)

Cyclohexyl Protons 1.2-1.9 Multiplet

Cyclohexyl Proton (-O-CH-) ~4.7 Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[1]

13C NMR Data

Table 2: 3C NMR Chemical Shifts for Cyclohexyl Hexanoate

Carbon Chemical Shift (6) ppm
C=0 (Carbonyl) ~173

-O-CH (Cyclohexyl) ~72

-CH2-COO (a-Carbon) ~34

Cyclohexyl Carbons 23-32

Alkyl Chain Carbons 13-31

Note: The specific shifts for the alkyl and cyclohexyl carbons can overlap. DEPT or 2D NMR

techniques are useful for definitive assignment.[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Cyclohexyl Hexanoate
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Functional Group

Wavenumber (cm—?)

Intensity

C=0 Stretch (Ester) 1750 - 1735 Strong, Sharp
C-O Stretch 1300 - 1000 Strong
C-H Stretch (sp3) 2850 - 3000 Medium to Strong

The presence of a strong, sharp peak around 1735-1750 cm~1 is highly characteristic of the

ester functional group.[2][3][4]

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of Cyclohexyl Hexanoate

m/z Interpretation Relative Abundance
198 [M]* (Molecular lon) Low to absent

117 [CeH1102]* High

99 [CsHeO2]* or [CeH110]* High

82 [CeH10]* (Cyclohexene) High

67 [CsH7]* Moderate

43 [CsH7]* or [CHsCO]* Moderate to High

The fragmentation pattern is characteristic of esters, often involving McLafferty rearrangement

and cleavage alpha to the carbonyl group.[5][6] The molecular ion peak at m/z 198 may be

weak or absent in electron ionization (EI) mass spectra.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of *H and *3C NMR spectra.
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2.1.1. Sample Preparation

Dissolution: Accurately weigh approximately 5-20 mg of the cyclohexyl hexanoate sample.

e Solvent Addition: Dissolve the sample in approximately 0.7-0.8 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs) in a clean, dry vial.[7] High-purity solvent is essential to prevent
extraneous signals.[1]

o Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. A small plug
of glass wool may be used to filter any particulate matter.[1]

o Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
quantitative analysis or precise chemical shift referencing is required.

2.1.2. Data Acquisition

 Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR
spectrometer.[5][8]

» 1H NMR: A standard single-pulse experiment is used for *H NMR acquisition. Key
parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

e 13C NMR: For 3C NMR, a larger number of scans is necessary due to the low natural
abundance of the 13C isotope.[1] Proton decoupling is typically employed to simplify the
spectrum and enhance the signal-to-noise ratio.[1]

e Processing: The acquired Free Induction Decay (FID) is processed by applying Fourier
transformation, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for analyzing liquid ester samples.
2.2.1. Sample Preparation (Neat Liquid)

o Materials: Clean, dry potassium bromide (KBr) or sodium chloride (NacCl) salt plates are
required.[2]
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Application: Place 1-2 drops of the neat cyclohexyl hexanoate liquid onto the surface of
one salt plate.[9]

Assembly: Carefully place the second salt plate on top, spreading the liquid to form a thin,
uniform film between the plates. Ensure no air bubbles are trapped.[2]

Mounting: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.[2]
2.2.2. Data Acquisition

Background Spectrum: First, acquire a background spectrum of the empty spectrometer.
This step accounts for atmospheric CO2 and water vapor, as well as any signals from the salt
plates.[2]

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample
spectrum.

Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to generate the final IR spectrum, typically plotted as
transmittance or absorbance versus wavenumber (cm~1).[2]

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (El) mass
spectrum, often coupled with Gas Chromatography (GC-MS).

2.3.1. Sample Preparation

 Dilution: Prepare a dilute solution of cyclohexyl hexanoate (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.[10]

o Further Dilution: Take an aliquot (e.g., 100 pL) of this solution and dilute it further with
methanol, acetonitrile, or water to a final concentration in the range of 10-100 pug/mL.[10]

o Filtration: If any precipitate is present, the solution must be filtered to prevent blockages in
the instrument.[10]
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 Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial with a screw
cap.[10]

2.3.2. Data Acquisition (GC-MS)

 Injection: The sample is injected into the gas chromatograph, where it is vaporized and
separated based on its boiling point and interactions with the GC column.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. In El mode, the molecules are bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.[5]

e Mass Analysis: The resulting positively charged ions (the molecular ion and various
fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them
based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion, and the instrument's software
generates a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like cyclohexyl hexanoate.
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Caption: Workflow for Spectroscopic Analysis of Cyclohexyl Hexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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